molecular formula C11H12N2O B132528 [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS No. 151055-79-7

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol

Cat. No.: B132528
CAS No.: 151055-79-7
M. Wt: 188.23 g/mol
InChI Key: TXQZIKDWFOLTSC-UHFFFAOYSA-N
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Description

(3-((1H-imidazol-1-yl)methyl)phenyl)methanol: is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It features an imidazole ring attached to a benzene ring through a methylene bridge, with a hydroxymethyl group at the para position relative to the methylene bridge.

Safety and Hazards

“[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol” is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for “[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol” and other imidazole compounds involve further exploration of their broad range of chemical and biological properties. This could lead to the development of new drugs that overcome current public health problems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((1H-imidazol-1-yl)methyl)phenyl)methanol typically involves the reaction of 3-(bromomethyl)benzyl alcohol with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for (3-((1H-imidazol-1-yl)methyl)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can undergo reduction reactions, although this is less common.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: (3-((1H-imidazol-1-yl)methyl)phenyl)carboxylic acid.

    Reduction: Reduced imidazole derivatives.

    Substitution: N-alkyl or N-acyl imidazole derivatives.

Mechanism of Action

The mechanism of action of (3-((1H-imidazol-1-yl)methyl)phenyl)methanol involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

    (4-((1H-imidazol-1-yl)methyl)phenyl)methanol: Similar structure but with the imidazole ring at the para position.

    (3-((1H-imidazol-1-yl)methyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3-((1H-imidazol-1-yl)methyl)phenyl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

Uniqueness: (3-((1H-imidazol-1-yl)methyl)phenyl)methanol is unique due to the presence of both the imidazole ring and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

[3-(imidazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQZIKDWFOLTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439216
Record name [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151055-79-7
Record name [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(1H-imidazol-1-yl)methyl]phenyl}methanol
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